REACTION_CXSMILES
|
Cl.C([O:6][C:7]1[C:19]([F:20])=[CH:18][C:10]([C:11]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[O:12])=[C:9]([F:21])[CH:8]=1)(C)(C)C>O1CCOCC1>[F:21][C:9]1[CH:8]=[C:7]([OH:6])[C:19]([F:20])=[CH:18][C:10]=1[C:11]([NH:13][S:14]([CH3:17])(=[O:15])=[O:16])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-tert-butoxy-2,5-difluoro-N-(methylsulfonyl)benzamide
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=CC(=C(C(=O)NS(=O)(=O)C)C=C1F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 3 hours the reaction mixture was concentrated in vacuo
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the residue azeotroped repeatedly with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NS(=O)(=O)C)C=C(C(=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 103.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |